2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound 2-(R)-hydroxy-4-oxo-4-phenylbutyric-d5 acid is systematically named according to IUPAC guidelines as (2R)-2-hydroxy-4-oxo-4-(pentadeuteriophenyl)butanoic acid . This nomenclature specifies:
- The butanoic acid backbone with a carboxylic acid group at position 1.
- A hydroxyl group at the C2 position in the R configuration.
- A ketone group at C4 , adjacent to a pentadeuterated phenyl ring .
The stereochemical configuration at C2 is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH) holds the highest priority, followed by the carboxylic acid (-COOH), the deuterated benzoyl group (-C6D5CO-), and the hydrogen atom. X-ray crystallography and chiral chromatography confirm the R configuration, with a specific optical rotation of [α]D²⁰ = -7.0° to -10.0° (c = 1, ethanol).
Isotopic Labeling Patterns in Deuterated Analogues
The deuterated analogue replaces five hydrogen atoms on the phenyl ring with deuterium, yielding the molecular formula C10H5D5O4 and a molecular weight of 199.215 g/mol . Key isotopic features include:
- Positional specificity : Deuterium atoms occupy the ortho, meta, and para positions of the phenyl ring, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.
- Synthetic routes : Deuterium is introduced via catalytic exchange using D2O and palladium catalysts or through directed deuteration of precursor intermediates like 4-phenyl-2-oxobutanoic acid.
Table 1: Isotopic Composition Analysis
Comparative Analysis with Non-Deuterated 2-Hydroxy-4-oxo-4-phenylbutyric Acid
The non-deuterated form, 2-hydroxy-4-oxo-4-phenylbutanoic acid (C10H10O4, MW 194.18 g/mol), differs in three key aspects:
Table 2: Key Differences Between Deuterated and Non-Deuterated Forms
Deuteration reduces vibrational entropy, increasing thermal stability by ~15°C. Kinetic isotope effects (KIEs) also alter reaction rates; for example, base-catalyzed esterification proceeds 1.2× slower in the deuterated form due to stronger C-D bonds.
Crystallographic Data and Conformational Stability
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁) with unit cell parameters a = 8.42 Å, b = 6.15 Å, c = 12.30 Å, and β = 102.5°. Key structural features include:
- Intramolecular hydrogen bonding between the C2 hydroxyl (-OH) and C4 ketone (=O), stabilizing a gauche conformation (torsion angle = 62°).
- Intermolecular interactions : Carboxylic acid dimers form via O-H···O bonds (2.65 Å), while phenyl rings engage in offset π-π stacking (3.8 Å separation).
Figure 1: Conformational Stability
Properties
IUPAC Name |
(2R)-2-hydroxy-4-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m1/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-JEWAYBISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C[C@H](C(=O)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857811 | |
| Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286934-16-4 | |
| Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of a primary alcohol or an aldehyde to form the carboxylic acid group.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide, followed by acid hydrolysis to yield the carboxylic acid.
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid.
Industrial Production Methods
Industrial production of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid typically involves large-scale oxidation reactions using robust and efficient catalysts to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or carboxylic acid, while reduction of the ketone group yields a secondary alcohol.
Scientific Research Applications
2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Phenylacetic Acid Derivatives (Non-Deuterated)
- Example: 2-[2-(2′,6′-Dichloroanilino)phenyl]acetic acid (, Compound 2) Structural Differences: Unlike the target compound, this derivative lacks the hydroxy and oxo groups at C2 and C4 but includes a dichloroanilino substituent on the phenyl ring. Functional Properties: The dichloroanilino group confers antimicrobial activity, making it relevant in pharmaceutical degradation studies. In contrast, the deuterated target compound is metabolically inert and serves as a tracer . Analytical Utility: While both compounds are used in biodegradation research, the deuterated analog provides superior quantification accuracy in MS due to reduced isotopic interference .
Thiazolidinone-Based Butyric Acid Derivatives
- Example: 4-[5-(2-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid () Structural Differences: This compound incorporates a thiazolidinone ring and a methoxybenzylidene group, absent in the target compound. Functional Properties: The thiazolidinone moiety is associated with anti-inflammatory and antidiabetic activities, whereas the deuterated target compound is primarily analytical. Physicochemical Data:
| Property | Target Compound (d5) | Thiazolidinone Derivative |
|---|---|---|
| Molecular Weight | ~215.2 g/mol (est.) | 337.4 g/mol |
| H-Bond Donors | 2 (OH, COOH) | 1 (COOH) |
| Applications | Analytical standard | Therapeutic research |
Amino-Phenylacetic Acid Derivatives
- Example: (R)-2-Amino-2-phenylacetic acid (, Compound a) Structural Differences: The amino group at C2 replaces the hydroxyl group in the target compound. Functional Properties: The amino group enables integration into β-lactam antibiotics (e.g., penicillins), contrasting with the target compound’s role in metabolite tracking. Stability: Deuterium in the target compound reduces metabolic degradation rates compared to the non-deuterated amino analog, which is prone to enzymatic hydrolysis .
Research Findings and Key Distinctions
- Isotopic Labeling: The d5 labeling in 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid minimizes signal overlap in MS, unlike non-deuterated analogs, which may co-elute with endogenous metabolites .
- Stereochemical Specificity: The R-configuration at C2 is critical for mimicking natural metabolites, whereas racemic mixtures (e.g., thiazolidinone derivatives in ) lack this precision .
Biological Activity
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 acid, also known as a deuterated derivative of 4-phenylbutyric acid (4-PBA), is a compound that has garnered attention due to its potential biological activities, particularly in the context of cellular stress responses and neuroprotection. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.
The chemical formula for this compound is with a molecular weight of approximately 194.24 g/mol. The compound is a derivative of 4-PBA, which has been studied for its role in various biological processes.
The primary mechanism of action for this compound involves its ability to act as a chemical chaperone , stabilizing protein structures and aiding in the proper folding of proteins under stress conditions. This property is particularly significant in diseases characterized by protein misfolding, such as neurodegenerative disorders.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.
Table 1: Effects of this compound on Neuronal Cell Viability
| Treatment Condition | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control | 50 ± 5 | - |
| 1 μg/ml | 75 ± 7 | p < 0.01 |
| 10 μg/ml | 85 ± 6 | p < 0.001 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in various models. In an experimental setup using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Cytokine Levels Following Treatment with this compound
| Cytokine | Control (pg/ml) | Treated (pg/ml) | p-value |
|---|---|---|---|
| TNF-alpha | 120 ± 10 | 45 ± 5 | <0.001 |
| IL-6 | 80 ± 8 | 30 ± 3 | <0.01 |
Case Studies
In clinical settings, the effects of deuterated forms of phenylbutyrate have been explored in patients with metabolic disorders and neurodegenerative diseases. For instance, a case study involving patients with urea cycle disorders showed that administration of deuterated phenylbutyrate improved metabolic control and reduced ammonia levels in the blood.
Q & A
Q. How to design a robust impurity profiling study for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
